[(3S)-7-chloro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol
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Overview
Description
[(3S)-7-chloro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol is a chiral compound with a unique structure that includes a chlorine atom and a tetrahydroisoquinoline moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S)-7-chloro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the reductive amination of 7-chloro-1,2,3,4-tetrahydroisoquinoline with formaldehyde, followed by reduction with a suitable reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like methanol or ethanol.
Industrial Production Methods
For industrial-scale production, the synthesis may involve the use of biocatalysts or engineered microorganisms to achieve higher yields and selectivity. For example, carbonyl reductase enzymes can be employed to catalyze the asymmetric reduction of ketone precursors, resulting in the desired chiral alcohol . This method is environmentally friendly and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
[(3S)-7-chloro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield a ketone, while substitution of the chlorine atom can result in various substituted derivatives.
Scientific Research Applications
[(3S)-7-chloro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in studying enzyme-substrate interactions and receptor binding.
Medicine: Potential pharmacological activities, such as anti-inflammatory or anticancer properties, are being explored.
Industry: It can be used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of [(3S)-7-chloro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
7-chloro-1,2,3,4-tetrahydroisoquinoline: Lacks the methanol group but shares the core structure.
1,2,3,4-tetrahydroisoquinolin-3-yl]methanol: Similar structure without the chlorine atom.
7-chloro-1,2,3,4-tetrahydroisoquinolin-3-yl]ethanol: Similar structure with an ethanol group instead of methanol.
Uniqueness
[(3S)-7-chloro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol is unique due to its specific chiral configuration and the presence of both a chlorine atom and a methanol group. This combination of features allows it to interact with biological targets in ways that similar compounds may not, making it a valuable compound for research and development.
Properties
CAS No. |
1388092-18-9 |
---|---|
Molecular Formula |
C10H12ClNO |
Molecular Weight |
197.7 |
Purity |
95 |
Origin of Product |
United States |
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